2,6-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 6 positions, and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and tetrahydrofuran-2-ylmethylamine.
Amide Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with tetrahydrofuran-2-ylmethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,6-diformyl-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Reduction: Formation of 2,6-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzylamine.
Substitution: Formation of 2,6-dihydroxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Scientific Research Applications
2,6-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and reactivity.
N-(Tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy groups, which may influence its electronic properties and interactions with biological targets.
Uniqueness
2,6-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of methoxy and tetrahydrofuran-2-ylmethyl groups, which can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2,6-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHYGSDIJACQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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